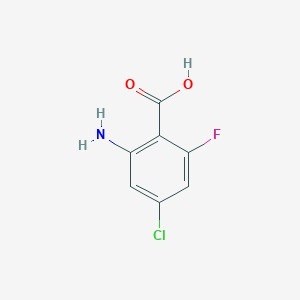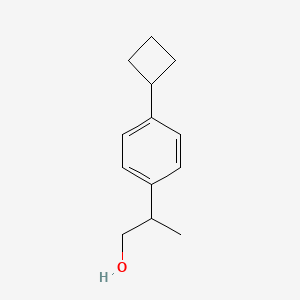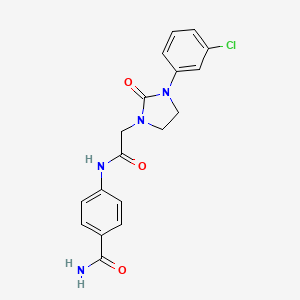
2-((3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-1-morpholinoethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-((3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-1-morpholinoethanone” is a complex organic molecule. It contains a thiadiazole ring, which is a type of heterocyclic compound. Thiadiazoles are known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups including a thiadiazole ring and a morpholino group. Unfortunately, without specific data, it’s hard to provide a detailed analysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of the thiadiazole ring, the morpholino group, and the chlorine atoms .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Anti-inflammatory and Analgesic Activities
Compounds with the thiadiazole moiety, such as those synthesized from 1-(4-morpholinophenyl)ethanone, have shown promising anti-inflammatory and analgesic activities. For example, certain derivatives exhibited significant inhibition of carrageenan-induced paw edema in albino rats, suggesting potential as anti-inflammatory agents (Helal et al., 2015). Additionally, 6-substituted and 5,6-disubstituted 2-(6-methyl-benzofuran-3-ylmethyl)-imidazo[2,1-b][1,3,4]thiadiazoles demonstrated in vivo analgesic and anti-inflammatory activities, with certain modifications enhancing their pharmacological effects (Jadhav et al., 2008).
Anticancer Potential
The synthesis and evaluation of benzimidazole derivatives incorporating the morpholino moiety have been explored for their anticancer activities. These compounds exhibited selectivity against certain cancer cell lines, indicating their potential as anticancer agents (Yurttaş et al., 2013).
Antimicrobial and Antituberculosis Effects
Thiadiazole derivatives have been investigated for their antibacterial and antituberculosis properties. For instance, novel thiadiazole compounds showed moderate inhibition against Mycobacterium tuberculosis, suggesting their potential in addressing tuberculosis (Mali et al., 2019). Another study highlighted the synthesis of formazans from a Mannich base derived from 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, exhibiting antimicrobial activity against various bacterial and fungal strains (Sah et al., 2014).
Molecular Modeling and Corrosion Inhibition
Molecular Dynamics and Quantum Chemical Studies
The corrosion inhibition performance of thiadiazole derivatives on iron metal has been predicted through density functional theory (DFT) calculations and molecular dynamics simulations. These studies provide insights into the molecular parameters affecting corrosion inhibition efficiency, offering a pathway for the development of more effective corrosion inhibitors (Kaya et al., 2016).
Molecular Docking Studies
Molecular docking studies of thiadiazole derivatives have aided in understanding their antibacterial activity, by examining the binding interactions between these molecules and target proteins. This approach helps in identifying promising compounds for further development in medicinal applications (Shahana & Yardily, 2020).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors could be the primary targets of the compound.
Mode of Action
The compound might interact with its targets by binding to them, which could lead to changes in the targets’ functions . The exact nature of these interactions would depend on the specific targets and the structure of the compound.
Biochemical Pathways
The compound could affect various biochemical pathways depending on its targets. For example, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For example, if the compound has anticancer activity, it might inhibit the proliferation of cancer cells .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2S2/c15-11-4-2-1-3-10(11)13-16-14(22-17-13)21-9-12(19)18-5-7-20-8-6-18/h1-4H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCMFUSTGVYQHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NC(=NS2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
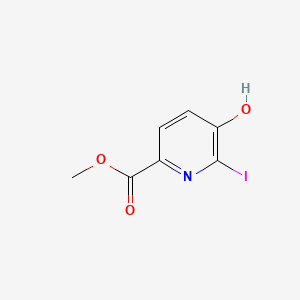

![N-(2-chloro-5-fluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

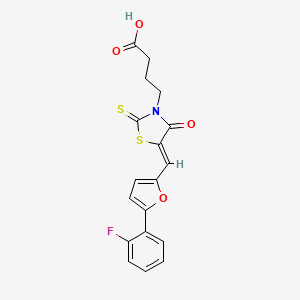
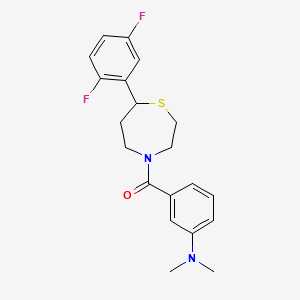
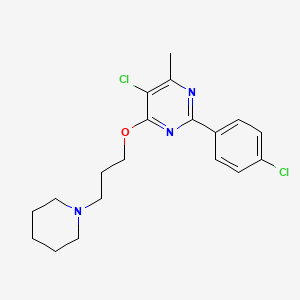
![Boronic acid, B-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-](/img/structure/B2980322.png)
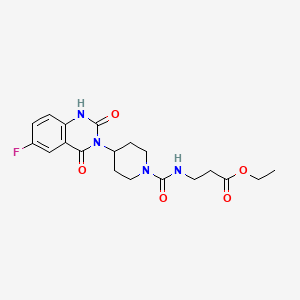

![1,7-dimethyl-8-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2980326.png)
